5-bromo-N-(piperidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride
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Overview
Description
5-bromo-N-(piperidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride is a chemical compound that features a thiophene ring substituted with a bromine atom and a sulfonamide group The piperidin-3-ylmethyl group is attached to the nitrogen atom of the sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(piperidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride typically involves multiple steps. One common approach is to start with the bromination of thiophene-2-sulfonamide, followed by the introduction of the piperidin-3-ylmethyl group. The final step involves the formation of the hydrochloride salt.
Bromination: Thiophene-2-sulfonamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane to introduce the bromine atom at the 5-position of the thiophene ring.
N-Alkylation: The brominated thiophene-2-sulfonamide is then reacted with piperidin-3-ylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride to form the desired N-alkylated product.
Hydrochloride Formation: The final compound is obtained by treating the N-alkylated product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(piperidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring and the sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the sulfonamide group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Oxidation Products: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction of the sulfonamide group can yield amines or other reduced derivatives.
Scientific Research Applications
5-bromo-N-(piperidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Material Science: The compound can be used in the synthesis of thiophene-based polymers for electronic and optoelectronic applications.
Biological Studies: It is used in studies to understand its biological activity and mechanism of action.
Mechanism of Action
The mechanism of action of 5-bromo-N-(piperidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds share a similar core structure but differ in the alkyl group attached to the nitrogen atom.
Piperidine Derivatives: Compounds containing the piperidine ring are widely used in medicinal chemistry and have diverse biological activities.
Uniqueness
5-bromo-N-(piperidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride is unique due to the combination of the brominated thiophene ring and the piperidin-3-ylmethyl group. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H16BrClN2O2S2 |
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Molecular Weight |
375.7 g/mol |
IUPAC Name |
5-bromo-N-(piperidin-3-ylmethyl)thiophene-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H15BrN2O2S2.ClH/c11-9-3-4-10(16-9)17(14,15)13-7-8-2-1-5-12-6-8;/h3-4,8,12-13H,1-2,5-7H2;1H |
InChI Key |
DXAIIPNYTPUIOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CNS(=O)(=O)C2=CC=C(S2)Br.Cl |
Origin of Product |
United States |
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